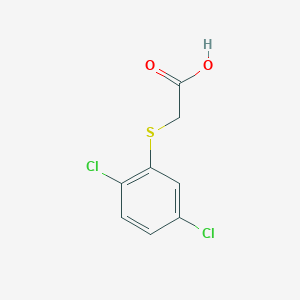

2,5-Dichlorophenylthioglycolic acid

Description

The exact mass of the compound [(2,5-Dichlorophenyl)thio]acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36971. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXCTCEJFBLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064194 | |

| Record name | ((2,5-Dichlorophenyl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-27-7 | |

| Record name | 2-[(2,5-Dichlorophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-((2,5-dichlorophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2,5-Dichlorophenyl)thio]acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-[(2,5-dichlorophenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ((2,5-Dichlorophenyl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,5-dichlorophenyl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorophenylthioglycolic Acid

Abstract

This technical guide provides a comprehensive examination of the synthesis mechanisms and experimental protocols for producing 2,5-Dichlorophenylthioglycolic acid, a key intermediate in the manufacturing of specialized chemicals, including the pigment tetrachlorothioindigo[1] and other fine chemicals[2]. This document is intended for researchers, chemists, and professionals in drug development and materials science. We will dissect the primary synthetic strategy, which hinges on the S-alkylation of the pivotal intermediate, 2,5-dichlorothiophenol. The guide delves into multiple established routes for synthesizing this thiophenol intermediate, including the Sandmeyer-type reaction from 2,5-dichloroaniline and the Newman-Kwart rearrangement from 2,5-dichlorophenol. Each mechanistic pathway is explained with an emphasis on the underlying chemical principles and causality behind experimental choices. Detailed, field-proven protocols and data are presented to ensure reproducibility and scientific integrity.

Part 1: Synthesis of the Key Intermediate: 2,5-Dichlorothiophenol

The synthesis of the target molecule, this compound, is most efficiently achieved via the nucleophilic substitution reaction between 2,5-dichlorothiophenol and chloroacetic acid. Therefore, the reliable and high-yield production of 2,5-dichlorothiophenol is the critical first stage of the overall process. This section explores the most prevalent and mechanistically insightful methods for its preparation.

Method A: The Sandmeyer-Thiourea Route from 2,5-Dichloroaniline

This method represents a robust and scalable pathway starting from readily available 2,5-dichloroaniline. The process involves a modified Sandmeyer reaction, where the diazonium salt intermediate is trapped by thiourea to form an isothiuronium salt, which is subsequently hydrolyzed to yield the desired thiophenol[1].

Mechanistic Breakdown

-

Diazotization: 2,5-dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form the 2,5-dichlorophenyldiazonium salt. This electrophilic diazonium ion is highly reactive and is used immediately in the next step.

-

Isothiuronium Salt Formation: The diazonium salt solution is added to an aqueous solution of thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the diazonium salt and displacing nitrogen gas to form a stable 2,5-dichlorophenylisothiuronium salt. This reaction is often catalyzed by copper(I) or copper(II) salts[1].

-

Hydrolysis: The isothiuronium salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide). The base facilitates the breakdown of the salt into the sodium salt of 2,5-dichlorothiophenol and other byproducts. Subsequent acidification liberates the final 2,5-dichlorothiophenol product.

Visualized Workflow: Sandmeyer-Thiourea Route

Caption: Workflow for 2,5-Dichlorothiophenol via the Sandmeyer-Thiourea reaction.

Method B: The Newman-Kwart Rearrangement from 2,5-Dichlorophenol

Mechanistic Breakdown

-

O-Aryl Thiocarbamate Formation: 2,5-Dichlorophenol is first deprotonated with a base (e.g., potassium hydroxide) to form the corresponding phenoxide. This highly nucleophilic phenoxide then reacts with an N,N-dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to yield the O-(2,5-dichlorophenyl) dialkylthiocarbamate[6].

-

Thermal Rearrangement (Newman-Kwart Step): The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C)[5][7]. This induces an intramolecular nucleophilic aromatic substitution, where the sulfur atom attacks the ipso-carbon of the aromatic ring via a four-membered cyclic transition state[7]. The aryl group migrates from the oxygen to the sulfur atom. The primary driving force for this rearrangement is the formation of the highly stable carbon-oxygen double bond (C=O) at the expense of the weaker carbon-sulfur double bond (C=S)[5].

-

Hydrolysis: The resulting S-(2,5-dichlorophenyl) dialkylthiocarbamate is then hydrolyzed, typically with a strong base like KOH or NaOH, to cleave the carbamate group and yield the final 2,5-dichlorothiophenol after acidic workup[6][7].

Visualized Mechanism: The Newman-Kwart Rearrangement

Caption: The core intramolecular rearrangement step of the Newman-Kwart reaction.

Comparison of Synthesis Routes for 2,5-Dichlorothiophenol

| Feature | Method A: Sandmeyer-Thiourea | Method B: Newman-Kwart | Method C: Sulfonyl Chloride Reduction |

| Starting Material | 2,5-Dichloroaniline | 2,5-Dichlorophenol | 1,4-Dichlorobenzene |

| Key Reagents | NaNO₂, HCl, Thiourea, Cu⁺ | DMTC-Cl, Base, Heat | Chlorosulfonic Acid, Zn/H⁺ |

| Reaction Conditions | Low to moderate temp. | Very high temp. (or catalyst)[7][8] | Moderate temp. |

| Advantages | Scalable, avoids high temps. | Good for phenol precursors. | Utilizes inexpensive starting material. |

| Disadvantages | Handling of diazonium salts. | High energy input, potential side reactions at high temp.[4] | Multi-step, large excess of reducing agent needed[1]. |

Part 2: The Core Synthesis: S-Alkylation Mechanism

With 2,5-dichlorothiophenol in hand, the final step is a straightforward S-alkylation using chloroacetic acid. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Causality

-

Deprotonation (Nucleophile Generation): The thiol proton of 2,5-dichlorothiophenol is acidic. In the presence of a strong base, such as sodium hydroxide, it is readily deprotonated to form the sodium 2,5-dichlorothiophenolate salt. This deprotonation is critical as the resulting thiophenolate anion is a significantly more potent nucleophile than the neutral thiol.

-

Nucleophilic Attack: The electron-rich sulfur atom of the thiophenolate attacks the electrophilic α-carbon of chloroacetic acid. This is the carbon atom bonded to the chlorine, which is an excellent leaving group.

-

Displacement: The attack occurs from the backside relative to the carbon-chlorine bond, leading to the displacement of the chloride ion and the simultaneous formation of a new sulfur-carbon bond. This single, concerted step is characteristic of an SN2 reaction.

-

Final Product: The immediate product is the sodium salt of this compound. A final acidification step (e.g., with hydrochloric acid) protonates the carboxylate to yield the final, neutral product, which typically precipitates from the aqueous solution[1].

Visualized Mechanism: S-Alkylation of 2,5-Dichlorothiophenol

Caption: SN2 mechanism for the synthesis of this compound.

Part 3: Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established industrial procedures for the S-alkylation of 2,5-dichlorothiophenol[1].

Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| 2,5-Dichlorothiophenol | 179.06 | 154.0 g | 0.86 | 1.0 |

| Sodium Hydroxide (10 N) | 40.00 | 200 mL | 2.00 | 2.33 |

| Chloroacetic Acid | 94.50 | 104.0 g | 1.10 | 1.28 |

| Water | 18.02 | 1.8 L | - | - |

| Hydrochloric Acid (10 N) | 36.46 | ~124 mL | ~1.24 | ~1.44 |

Step-by-Step Methodology

-

Vessel Preparation: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 1.8 L of deionized water.

-

Thiophenol Dissolution: While stirring, charge 154 g of 2,5-dichlorothiophenol to the flask.

-

Base Addition & Thiophenolate Formation: Carefully add 200 mL of 10 N sodium hydroxide solution. The thiophenol will dissolve as the sodium salt is formed. The temperature may rise slightly; maintain control.

-

Alkylation: Heat the resulting solution to 80 °C. Once the temperature is stable, add 104 g of monochloroacetic acid in portions over 15-20 minutes. Maintain the temperature at 80 °C and continue stirring for 1 hour after the addition is complete to ensure the reaction goes to completion.

-

Precipitation: Cool the reaction mixture to 40-50 °C. Slowly and carefully add approximately 124 mL of 10 N hydrochloric acid to precipitate the product. Monitor the pH to ensure it is acidic (pH ~2).

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is free of acid (check with pH paper).

-

Drying: Dry the product in a vacuum oven at 80 °C to a constant weight.

Expected Results

-

Yield: 194.4 g (82% of theory based on 2,5-dichloroaniline precursor route)[1].

-

Appearance: White to light yellow crystalline powder[2].

References

-

Title: Newman-Kwart Rearrangement Source: Organic Chemistry Portal URL: [Link]

-

Title: Newman–Kwart rearrangement Source: Wikipedia URL: [Link]

- Source: Google Patents (EP0290886A1)

-

Title: Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis Source: PubMed, J Am Chem Soc. URL: [Link]

-

Title: Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates Source: Edinburgh Research Explorer, Synthesis: Journal of Synthetic Organic Chemistry URL: [Link]

-

Title: Newman-Kwart Rearrangement Source: Chem-Station International Edition URL: [Link]

-

Title: 2-NAPHTHALENETHIOL Source: Organic Syntheses URL: [Link]

-

Title: THIOPHENOL Source: Organic Syntheses URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Source: ResearchGate URL: [Link]

- Source: Google Patents (EP0302321A2)

-

Title: Chloroacetic Acids Source: Wiley-VCH URL: [Link]

Sources

- 1. EP0290886A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Newman-Kwart Rearrangement [organic-chemistry.org]

- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 8. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dichlorophenylthioglycolic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dichlorophenylthioglycolic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (DCTGA) in various organic solvents. Aimed at researchers, chemists, and drug development professionals, this document delves into the physicochemical properties of DCTGA, correlating its molecular structure to its solubility behavior. We present a theoretical framework for predicting solubility based on solvent class, a detailed experimental protocol for quantitative solubility determination, and practical insights for selecting appropriate solvents in synthesis, purification, and analytical applications.

Introduction

This compound (CAS RN: 6274-27-7) is a specialized organic molecule utilized as a building block and intermediate in the synthesis of pharmaceuticals and other complex chemicals.[1] A thorough understanding of its solubility is a cornerstone for its effective application. The choice of solvent impacts reaction kinetics, yield, and purity in chemical synthesis; it dictates the feasibility and efficiency of purification methods like recrystallization; and it is critical for developing robust analytical methods for characterization and quality control. This guide offers a first-principles approach to understanding and experimentally verifying the solubility of this compound.

Part 1: Physicochemical Profile and Structural Analysis

The solubility of a compound is fundamentally dictated by its physical properties and molecular structure. DCTGA is a white to light yellow crystalline solid.[2][3][4] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6274-27-7 | [5][6] |

| Molecular Formula | C₈H₆Cl₂O₂S | [6] |

| Molecular Weight | 237.09 g/mol | [6] |

| Melting Point | 129.0 to 133.0 °C | [1][2][3] |

| Appearance | White to light yellow powder/crystal |[1][2][3] |

The molecular architecture of DCTGA contains three key functional regions that govern its interactions with solvents:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O). Its presence confers acidic properties and is a primary driver for solubility in polar, protic solvents.[7]

-

Dichlorophenyl Ring: This aromatic ring substituted with two chlorine atoms is large, rigid, and predominantly nonpolar (hydrophobic). This moiety significantly reduces solubility in highly polar solvents like water and promotes interaction with nonpolar or aromatic solvents.

-

Thioether Linkage (-S-): The thioether group is less polar than an ether but contains a polarizable sulfur atom, contributing moderately to the overall polarity of the molecule.

Part 2: Theoretical Solubility Profile

The principle of "like dissolves like" is the most effective tool for predicting solubility.[8][9] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of DCTGA. Therefore, good solubility is expected, which is consistent with supplier data indicating it is "soluble in Alcohol".[2][4] The alkyl chain of the alcohol can also interact favorably with the dichlorophenyl ring.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, Ethyl Acetate): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid proton. They are excellent general-purpose solvents for moderately polar organic compounds. High solubility of DCTGA is predicted in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane, Hexane):

-

Toluene: The aromatic ring of toluene can interact favorably with the dichlorophenyl ring of DCTGA via π-π stacking, suggesting moderate solubility.

-

Dichloromethane (DCM): While relatively nonpolar, DCM can participate in dipole-dipole interactions and is a good solvent for many organic acids. Moderate solubility is likely.

-

Hexane: As a nonpolar aliphatic hydrocarbon, hexane has very weak intermolecular forces. It is unlikely to effectively solvate the polar carboxylic acid group, leading to a prediction of very low solubility.

-

-

Aqueous Solvents:

-

Water: Due to the large, hydrophobic dichlorophenyl ring, DCTGA is expected to have very low solubility in neutral water, despite the presence of the polar carboxylic acid.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): As a carboxylic acid, DCTGA will readily deprotonate in a basic solution to form the corresponding sodium carboxylate salt.[10] This salt is an ionic species and will be highly soluble in water. This acid-base reactivity is a key tool for separations and extractions.

-

Part 3: Experimental Protocol for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocol describes the isothermal equilibrium solubility method, a gold standard for generating accurate solubility data.

Objective: To determine the concentration of a saturated solution of DCTGA in a given solvent at a specified temperature.

Core Principle: A surplus of the solid solute is agitated in the solvent for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated supernatant is then carefully separated and analyzed to quantify the solute concentration.

Materials and Reagents:

-

This compound (>98% purity)[2]

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Magnetic stirrer and stir bars or orbital shaker

-

Temperature-controlled bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of DCTGA (e.g., 50-100 mg) to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 5.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or stirring bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.

-

Causality Insight: 24 hours is a standard starting point. For some compounds, equilibrium may be reached faster, while others with slow dissolution kinetics may require longer. A time-point study (e.g., sampling at 12, 24, and 48 hours) can validate that the measured concentration is no longer increasing.

-

-

Phase Separation (Critical Step): After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.

-

Self-Validation: This step minimizes the amount of solid that needs to be removed by filtration.

-

-

Sample Collection: Carefully draw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial.

-

Causality Insight: Filtration is essential to remove all undissolved microcrystals, which would otherwise lead to a gross overestimation of solubility. The filter material must be chemically inert to the solvent.

-

-

Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. The concentration of DCTGA is determined by comparing the instrument response to a standard calibration curve.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Report the result in units such as mg/mL or g/L.

Part 4: Summary of Solubility Data

Table 2: Solubility Profile of this compound

| Solvent Class | Solvent | Predicted/Reported Solubility | Rationale for Prediction |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | Soluble (Reported)[2][4] | Strong hydrogen bonding between solvent -OH and solute -COOH. |

| Water | Very Low / Insoluble (Predicted) | The large hydrophobic dichlorophenyl ring dominates over the polar -COOH group. | |

| Polar Aprotic | DMSO, Acetone, THF | High (Predicted) | Strong dipole-dipole interactions and H-bond acceptance by the solvent. |

| Ethyl Acetate | Soluble (Predicted) | Good balance of polarity to solvate the carboxylic acid and organic character for the rest of the molecule. | |

| Nonpolar | Dichloromethane | Moderately Soluble (Predicted) | Can engage in dipole-dipole interactions. |

| Toluene | Sparingly to Moderately Soluble (Predicted) | Aromatic π-π interactions can solvate the dichlorophenyl ring. | |

| Hexane, Heptane | Very Low / Insoluble (Predicted) | Aliphatic solvent cannot effectively solvate the polar carboxylic acid group. |

| Aqueous Basic | 5% Sodium Hydroxide | Very High (Predicted) | Forms a highly polar and water-soluble sodium carboxylate salt via an acid-base reaction.[10] |

Part 5: Practical Applications and Implications

-

Reaction Solvent Selection: For reactions involving DCTGA, polar aprotic solvents like THF or acetone are likely good choices, as they should fully dissolve the starting material, leading to a homogeneous reaction mixture.

-

Purification by Recrystallization: A suitable recrystallization solvent system would be one in which DCTGA is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. A polar protic solvent like ethanol or isopropanol could be a good starting point. Alternatively, a solvent/anti-solvent system, such as dissolving in acetone (solvent) and adding hexane (anti-solvent) until turbidity is observed, could be effective.

-

Analytical Method Development: For techniques like HPLC, a mobile phase diluent that ensures complete dissolution is required. Based on the predicted profile, a mixture of methanol or acetonitrile with water would be an excellent choice.

Conclusion

The solubility of this compound is governed by a balance between its polar carboxylic acid group and its large, nonpolar dichlorophenyl ring. It is readily soluble in polar organic solvents, particularly alcohols and polar aprotic solvents, and is highly soluble in aqueous bases due to salt formation. Conversely, it exhibits poor solubility in water and nonpolar aliphatic hydrocarbons. The principles and experimental protocols outlined in this guide provide a robust framework for researchers to predict, verify, and effectively utilize the solubility properties of DCTGA in their scientific endeavors.

References

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Gavilan College URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of California, Los Angeles URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: Experiment 727: Organic Compound Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Thioglycolic Acid | HSCH2COOH | CID 1133 Source: PubChem URL: [Link]

-

Title: Thioglycolic acid - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Thioglycolic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Thioglycolic acid - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 6274-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 6274-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 6274-27-7 [amp.chemicalbook.com]

- 5. This compound | 6274-27-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dichlorophenylthioglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dichlorophenylthioglycolic acid, a compound of interest in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. Understanding its structural features through various spectroscopic techniques is paramount for quality control, reaction monitoring, and further molecular development. This document moves beyond a simple presentation of data, offering insights into the rationale behind experimental choices and a thorough interpretation of the spectral features, grounded in established chemical principles.

Introduction to the Spectroscopic Analysis of this compound

This compound (C₈H₆Cl₂O₂S) presents a unique combination of a dichlorinated aromatic ring, a thioether linkage, and a carboxylic acid moiety. Each of these functional groups contributes distinct signals in various spectroscopic analyses. A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is therefore essential for unambiguous structural elucidation and purity assessment.

The selection of these techniques is strategic. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides clues about the molecular formula and fragmentation patterns. This guide will delve into the predicted data from each of these techniques, offering a robust analytical profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

Rationale for Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of moderately polar organic compounds like this compound due to its excellent dissolving power and the single, easily identifiable solvent peak. However, the acidic proton of the carboxylic acid may undergo exchange with residual water in the solvent, leading to peak broadening or disappearance. For unambiguous observation of the carboxylic acid proton, a more inert solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is preferable, as it can form hydrogen bonds with the analyte, shifting the acidic proton signal further downfield and reducing exchange rates.

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Step-by-Step Methodology:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a 400 or 500 MHz spectrometer are generally sufficient.

Workflow for NMR Analysis

Caption: Workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the methylene protons of the thioglycolic acid moiety, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 1H | Ar-H |

| ~7.3 | Doublet of doublets | 1H | Ar-H |

| ~7.2 | Doublet | 1H | Ar-H |

| ~3.8 | Singlet | 2H | -S-CH₂- |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[1][2] Its broadness is a result of hydrogen bonding and potential chemical exchange.[1][2]

-

Aromatic Protons (Ar-H): The three protons on the dichlorinated phenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the substitution pattern, they will be chemically non-equivalent and will likely exhibit complex splitting patterns (doublets and a doublet of doublets) due to spin-spin coupling with each other.

-

Methylene Protons (-S-CH₂-): The two protons of the methylene group are adjacent to the sulfur atom and the carbonyl group. They are chemically equivalent and are therefore expected to appear as a singlet. Their chemical shift will be influenced by the electron-withdrawing effects of both neighboring groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~138 | Ar-C (quaternary) |

| ~134 | Ar-C (quaternary) |

| ~132 | Ar-C-H |

| ~131 | Ar-C-H |

| ~130 | Ar-C-H |

| ~128 | Ar-C (quaternary) |

| ~35 | -S-CH₂- |

Interpretation:

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm.[3]

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the aromatic region (120-140 ppm). The two carbons bearing the chlorine atoms and the carbon attached to the sulfur atom are quaternary and will likely have different chemical shifts from the three protonated aromatic carbons.

-

Methylene Carbon (-S-CH₂-): This carbon is attached to the sulfur atom and the carbonyl group and is expected to appear in the aliphatic region, typically between 30-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Experimental Protocol: IR Analysis of a Solid Sample

Rationale for Experimental Choices:

-

Sample Preparation: For a solid sample like this compound, the potassium bromide (KBr) pellet method is often employed. This involves grinding the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). This method ensures that the observed absorption bands are solely from the analyte. Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, depositing it onto a salt plate, and allowing the solvent to evaporate.[4][5]

Step-by-Step Methodology (KBr Pellet):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Record the spectrum.

Workflow for IR Analysis (KBr Pellet)

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted benzene ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1710-1680 | Strong | C=O stretch | Carboxylic Acid |

| 1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1320-1210 | Medium | C-O stretch | Carboxylic Acid |

| 1100-1000 | Strong | C-Cl stretch | Aryl Halide |

| 900-675 | Strong | C-H bend (out-of-plane) | Aromatic Ring |

Interpretation:

-

O-H Stretch: A very broad and intense absorption band in the 3300-2500 cm⁻¹ region is the hallmark of a carboxylic acid, arising from the hydrogen-bonded O-H stretching vibrations.[6][7]

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[8] The conjugation with the aromatic ring is not direct, so the position will be typical for an aliphatic carboxylic acid.

-

Aromatic C=C Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ range corresponds to the C-O stretching vibration of the carboxylic acid.[6]

-

C-Cl Stretch: The presence of chlorine atoms on the aromatic ring will give rise to strong absorption bands in the 1100-1000 cm⁻¹ region.

-

Aromatic C-H Bending: Strong absorptions in the fingerprint region (900-675 cm⁻¹) are due to the out-of-plane bending of the C-H bonds on the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It typically produces a clear molecular ion peak and a rich fragmentation pattern that is useful for structural elucidation. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the observation of the molecular ion.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Step-by-Step Methodology (Direct Infusion ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

Workflow for Mass Spectrometry Analysis

Caption: Generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 237.09 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.

Expected Molecular Ion Isotopic Pattern:

The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with natural abundances of approximately 75.8% and 24.2%, respectively) will result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion peak. The relative intensities of these peaks will be approximately 9:6:1.

Predicted Fragmentation Pathways:

-

Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment ion.[9][10]

-

Cleavage of the Thioether Bond: The C-S bond can cleave, leading to fragments corresponding to the dichlorophenylthio cation or the carboxymethyl radical (and vice versa).

-

Loss of Chlorine: Fragmentation may also involve the loss of one or both chlorine atoms.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, along with the detailed experimental protocols and interpretation, serve as a valuable resource for researchers and scientists working with this compound. Adherence to sound experimental practices and a thorough understanding of the principles behind these analytical techniques are crucial for ensuring data quality and making accurate structural assignments.

References

- Cooper, J. W. (1980). The Minicomputer in the Laboratory: With Examples Using the PDP-11. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Orgsyn. (n.d.). A Technique for Preparing Solid Organic Samples for Infrared Analysis. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. Visualizer loader [nmrdb.org]

- 4. acdlabs.com [acdlabs.com]

- 5. nova.chem.colostate.edu [nova.chem.colostate.edu]

- 6. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 7. askfilo.com [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

1H NMR and 13C NMR analysis of 2,5-Dichlorophenylthioglycolic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,5-Dichlorophenylthioglycolic Acid

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, offering unparalleled insight into molecular structure.[1][2] This guide provides a comprehensive, in-depth analysis of this compound (C₈H₆Cl₂O₂S, MW: 237.09[3]), a compound of interest in organic synthesis for pharmaceuticals and agrochemicals.[4] We will explore the theoretical underpinnings and practical application of both ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply NMR for the characterization of complex substituted aromatic compounds.

Introduction: The Analytical Imperative

This compound presents a unique analytical challenge due to its combination of a substituted aromatic ring and a flexible thioglycolic acid side chain. The precise arrangement of the chloro- and thioether substituents on the phenyl ring dictates the electronic environment of every atom, creating a distinct spectroscopic fingerprint. Verifying this structure is critical for ensuring purity, confirming reaction outcomes, and meeting regulatory standards in pharmaceutical development. NMR spectroscopy stands as the definitive method for this purpose, providing direct evidence of atomic connectivity and chemical environment.[5]

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets.[2][6] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field. By applying a radiofrequency (RF) pulse, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal that is detected and converted into an NMR spectrum via a Fourier transform.

Two key parameters are central to spectral interpretation:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (like chlorine or oxygen) "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield).[7] Conversely, electron-donating groups "shield" a nucleus, shifting its signal to a lower ppm value (upfield). The wide chemical shift range of ¹³C NMR (0-220 ppm) is particularly advantageous, as it minimizes signal overlap, even in complex molecules.[8][9]

-

Spin-Spin Coupling (J): This phenomenon arises from the interaction between neighboring non-equivalent nuclei, causing signals to split into multiple peaks (multiplets). The splitting pattern (e.g., doublet, triplet) reveals the number of adjacent protons, while the coupling constant (J-value, in Hz) provides information about the dihedral angle and connectivity between the coupled nuclei.[10] In standard ¹³C NMR, broadband proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[11]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality NMR spectrum is critically dependent on meticulous sample preparation and a systematic approach to data acquisition.

Materials and Equipment

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)

-

Analytical balance

-

Glass Pasteur pipette and vial

-

NMR Spectrometer (e.g., 400 MHz or higher)

Detailed Step-by-Step Methodology

-

Solvent Selection: The primary criterion for solvent selection is the solubility of the analyte.[13][14] Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its ability to dissolve a wide range of molecules and its relative cost-effectiveness.[15][16] However, the carboxylic acid proton may undergo rapid exchange with trace amounts of D₂O in the solvent. If detailed analysis of the -COOH proton is required or if solubility is poor, DMSO-d₆ is an excellent alternative. The choice of solvent is crucial as it determines the position of residual solvent peaks which could potentially obscure signals from the sample.[13][17]

-

Sample Preparation:

-

Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient.[18] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[18]

-

Dissolve the weighed sample in a small, clean vial using approximately 0.6-0.7 mL of the chosen deuterated solvent.[19][20] Gentle vortexing can aid dissolution.

-

Ensure the solution is homogeneous and free of any particulate matter.[19][21] If solids remain, filter the solution through a small cotton plug in a Pasteur pipette while transferring it into the NMR tube.[18]

-

Carefully transfer the solution into the NMR tube to a height of 4-5 cm.[14]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[20]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This automated or manual procedure is vital for achieving sharp, well-resolved peaks.[20][22]

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Acquisition Parameters: Set appropriate parameters for the experiment. For a routine ¹H spectrum, 8-16 scans are often sufficient. For a ¹³C spectrum, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of the ¹³C isotope.[11]

-

Spectral Interpretation: Decoding the Structure

The following is a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

// Define nodes for atoms with labels C1 [label="C1-S", pos="0,0!"]; C2 [label="C2-Cl", pos="1.5,-0.866!"]; C3 [label="C3-H (c)", pos="1.5,-2.598!"]; C4 [label="C4-H (b)", pos="0,-3.464!"]; C5 [label="C5-Cl", pos="-1.5,-2.598!"]; C6 [label="C6-H (a)", pos="-1.5,-0.866!"]; S [label="S", pos="-1.5,1.5!"]; CH2 [label="α-CH₂ (d)", pos="-3,2.5!"]; C_O [label="C=O", pos="-4.5,1.5!"]; OH [label="OH (e)", pos="-4.5,0!"];

// Draw the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Draw the substituents C1 -- S; S -- CH2; CH2 -- C_O; C_O -- OH;

// Dummy node for double bond O_double [label="O", pos="-5.5,2.5!"]; C_O -- O_double [style=double];

// Dummy nodes for Cl atoms Cl2 [label="Cl", pos="3,-0.866!"]; Cl5 [label="Cl", pos="-3,-2.598!"]; C2 -- Cl2; C5 -- Cl5;

// Dummy nodes for H atoms on the ring H3 [label="", pos="2.5,-3.464!"]; H4 [label="", pos="0,-4.464!"]; H6 [label="", pos="-2.5,-0!"]; // C3 -- H3; // Commented out to avoid clutter, label implies H // C4 -- H4; // C6 -- H6; } enddot Caption: Structure of this compound with proton labels.

¹H NMR Spectrum Analysis

The proton spectrum is expected to show five distinct sets of signals corresponding to the five unique proton environments.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling (J, Hz) | Integration | Assignment |

| H (e) | 10.0 - 13.0 | Broad Singlet | N/A | 1H | Carboxylic Acid (-COOH ) |

| H (a) | ~7.4 | Doublet | J(a,b) ≈ 2-3 Hz (meta) | 1H | Aromatic H-6 |

| H (b) | ~7.2 | Doublet of Doublets | J(b,c) ≈ 8-9 Hz (ortho), J(b,a) ≈ 2-3 Hz (meta) | 1H | Aromatic H-4 |

| H (c) | ~7.1 | Doublet | J(c,b) ≈ 8-9 Hz (ortho) | 1H | Aromatic H-3 |

| H (d) | ~3.8 | Singlet | N/A | 2H | Methylene (-S-CH₂ -COOH) |

Causality and Field Insights:

-

Carboxylic Acid Proton (e): This proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.[23]

-

Aromatic Protons (a, b, c): These protons resonate in the characteristic aromatic region of 6.5-8.5 ppm.[24][25] The specific substitution pattern creates a complex splitting pattern.

-

H-6 (a) is adjacent to two electron-withdrawing substituents (Cl at C-5 and S at C-1), leading to it being the most downfield of the aromatic signals. It is split into a doublet by meta-coupling to H-4.

-

H-4 (b) is ortho to a chlorine atom and is coupled to both H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.[26]

-

H-3 (c) is ortho to a chlorine atom and is split into a doublet by ortho-coupling with H-4.

-

-

Methylene Protons (d): These protons are adjacent to both a sulfur atom and a carbonyl group, which deshields them, shifting their signal downfield to around 3.8 ppm. As there are no adjacent protons, the signal appears as a sharp singlet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 170 - 185 | Carbonyl Carbon (C =O) |

| 125 - 150 | Aromatic Carbons (C1, C2, C3, C4, C5, C6) |

| 35 - 45 | Methylene Carbon (-S-C H₂-) |

Causality and Field Insights:

-

Carbonyl Carbon: This is the most deshielded carbon, appearing far downfield in the 170-185 ppm range, which is characteristic of carboxylic acids.[27]

-

Aromatic Carbons: All six carbons of the phenyl ring are chemically non-equivalent and will give separate signals in the 125-150 ppm region.[28]

-

The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-5) will be the most deshielded within this group.

-

The carbon bonded to the sulfur atom (C-1) will also be significantly shifted.

-

The remaining carbons (C-3, C-4, C-6) will appear at more typical aromatic chemical shifts.

-

-

Methylene Carbon: This sp³-hybridized carbon is attached to sulfur, placing its signal in the 35-45 ppm range.

Conclusion

The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy provides a clear and definitive method for its structural confirmation. The ¹H NMR spectrum yields crucial information on proton connectivity through its integration and distinct coupling patterns, while the ¹³C NMR spectrum confirms the presence of eight unique carbon environments, corresponding to the molecular structure. This guide provides the necessary theoretical background, a robust experimental protocol, and a detailed interpretive framework, equipping researchers and drug development professionals with the tools to confidently characterize this and structurally related molecules.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.

- Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science.

- University of Wisconsin-Madison. (n.d.). Sample Preparation.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- Fiveable. (n.d.). Uses of 1H NMR Spectroscopy. Organic Chemistry Class Notes.

- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.

- Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy.

- BenchChem. (2025). Understanding ¹³C Chemical Shifts in Organic Molecules: An In-depth Technical Guide.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.

- Slideshare. (n.d.). 1H NMR Spectroscopy.

- Unknown. (n.d.). How to select NMR solvent.

- Unknown. (n.d.). 13C NMR spectroscopy.

- YouTube. (2023, December 10). Carbon-13 NMR Spectroscopy Explained.

- Unknown. (n.d.). Applications of 1H NMR.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- MySkinRecipes. (n.d.). This compound.

- OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.

- ChemicalBook. (2024, December 18). This compound.

- ChemicalBook. (2024, December 18). This compound | 6274-27-7.

- ChemicalBook. (n.d.). This compound | 6274-27-7.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry.

- ChemicalBook. (n.d.). Thioglycolic acid(68-11-1) 1H NMR spectrum.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds.

- PubMed. (n.d.). NMR analysis of thiodiglycol oxidation by Mammalian alcohol dehydrogenases.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

- 1. fiveable.me [fiveable.me]

- 2. longdom.org [longdom.org]

- 3. scbt.com [scbt.com]

- 4. This compound [myskinrecipes.com]

- 5. NMR analysis of thiodiglycol oxidation by Mammalian alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 12. This compound | 6274-27-7 [amp.chemicalbook.com]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 15. How To [chem.rochester.edu]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. organomation.com [organomation.com]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 22. depts.washington.edu [depts.washington.edu]

- 23. 1H Applications [ch.ic.ac.uk]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chem.libretexts.org [chem.libretexts.org]

mass spectrometry fragmentation of 2,5-Dichlorophenylthioglycolic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Dichlorophenylthioglycolic Acid

This guide provides a detailed analysis of the predicted fragmentation behavior of this compound under electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule of interest in synthetic chemistry and potentially in drug development, understanding its mass spectrometric signature is crucial for its identification and structural confirmation. This document is intended for researchers, analytical chemists, and professionals who utilize mass spectrometry for molecular characterization.

Due to the absence of publicly available mass spectra for this specific compound, this guide is built upon foundational principles of mass spectrometry and the well-documented fragmentation patterns of its constituent functional groups: carboxylic acids, thioethers, and chlorinated aromatic rings. The proposed pathways represent the most chemically plausible fragmentation routes and provide a robust framework for empirical analysis.

Molecular Structure and Ionization Strategy

1.1. Core Structure

This compound (C₈H₆Cl₂O₂S) has a molecular weight of 237.09 g/mol .[1][2] Its structure consists of a dichlorinated benzene ring linked via a sulfur atom (thioether linkage) to a glycolic acid moiety.

The key structural features influencing its mass spectrometric behavior are:

-

Carboxylic Acid Group: Highly acidic, making it the primary site for deprotonation.

-

Thioether Linkage: A relatively labile bond that can be a site of fragmentation.

-

Dichlorinated Phenyl Ring: A stable aromatic system, but subject to characteristic neutral losses of chlorine.

1.2. Rationale for Ionization Mode Selection

Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of the acidic proton.

-

Negative Ion Mode (ESI-): This is the most logical and effective approach. The carboxylic acid group will readily deprotonate in the ESI source to form a stable carboxylate anion, [M-H]⁻.[3][4] This process is highly efficient and results in a strong signal for the precursor ion at a mass-to-charge ratio (m/z) of approximately 236.0 (accounting for the loss of one proton from the most abundant isotopes).

-

Positive Ion Mode (ESI+): While possible, protonation would likely occur on the sulfur atom or the carbonyl oxygen. This is generally less efficient than deprotonation for a strong acid and would likely lead to more complex or less informative fragmentation.

Therefore, this guide will focus exclusively on the fragmentation of the [M-H]⁻ ion generated in negative ESI mode.

Predicted Fragmentation Pathways (ESI-MS/MS)

Upon isolation of the [M-H]⁻ precursor ion (m/z 236.0) and subjecting it to collision-induced dissociation (CID), a cascade of fragmentation events is expected. The primary driving force for these reactions is the formation of stable neutral molecules and fragment ions.

2.1. Primary Fragmentation: Decarboxylation

The most common and energetically favorable fragmentation pathway for carboxylate anions is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[4][5][6]

-

Mechanism: The negative charge on the carboxylate group facilitates the cleavage of the C-C bond, releasing a stable CO₂ molecule (44.01 Da). This results in a new carbanion.

-

Resulting Ion: This initial fragmentation is predicted to produce a highly abundant product ion at m/z 192.0 .

Caption: A typical analytical workflow for LC-MS/MS analysis.

Step 1: Sample Preparation

-

Action: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like methanol or acetonitrile.

-

Rationale: Ensures complete dissolution and provides a concentrated stock for creating dilute working standards.

-

Action: Prepare a working solution of 1-10 µg/mL by diluting the stock solution in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

-

Rationale: The concentration is appropriate for modern ESI sources to avoid saturation. Diluting in the mobile phase ensures compatibility with the LC system and good peak shape.

Step 2: Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Rationale: C18 is a general-purpose stationary phase that provides good retention for moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Rationale: Formic acid is a common mobile phase additive that aids in the ESI process, although for negative mode, its primary role is to ensure consistent pH. Acetonitrile is a common organic solvent for eluting analytes from a C18 column.

-

Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

-

Rationale: A gradient elution ensures that the analyte is eluted as a sharp peak and that the column is cleaned of less polar contaminants.

Step 3: Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Rationale: As detailed in Section 1.2, this is optimal for forming the [M-H]⁻ precursor ion. [3][4]* MS1 Full Scan: Scan from m/z 50 to 500.

-

Rationale: This initial scan is used to identify the deprotonated molecular ion ([M-H]⁻) at m/z 236.0 and to observe its characteristic dichloro- isotopic pattern.

-

MS2 Product Ion Scan:

-

Precursor Ion Selection: Isolate the monoisotopic [M-H]⁻ peak at m/z 236.0.

-

Activation: Collision-Induced Dissociation (CID).

-

Collision Energy: Ramped from 10-40 eV.

-

Rationale: A ramped collision energy allows for the observation of both low-energy (e.g., decarboxylation) and higher-energy (secondary) fragmentations in a single experiment, providing a comprehensive fragmentation spectrum. [7]

-

Conclusion

The mass spectrometric analysis of this compound is best approached using negative mode ESI-MS/MS. The fragmentation is predicted to be dominated by an initial, facile loss of carbon dioxide to yield a primary fragment ion at m/z 192.0. Subsequent fragmentation of this ion can proceed via loss of a methyl radical or a chlorine radical. Confirmation of all chlorine-containing fragments should be achieved by careful examination of their characteristic isotopic patterns. The experimental protocol and predictive framework outlined in this guide provide a comprehensive strategy for the unambiguous identification and structural elucidation of this compound.

References

- Benchchem. Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

- RSC Publishing. Skeletal-rearrangement fragments in the mass spectra of substituted thioglycollic acids and esters. Chemical Communications (London).

- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.

- Shimadzu. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.

- Kato, G. J., et al. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC - NIH.

- Gibson, H. W., et al. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC - PubMed Central.

- University of Arizona. Mass Spectrometry: Fragmentation.

- University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Santa Cruz Biotechnology. This compound | CAS 6274-27-7.

- MySkinRecipes. This compound.

- ChemicalBook. This compound | 6274-27-7.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 4. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

An In-Depth Technical Guide to the FT-IR Spectrum of 2,5-Dichlorophenylthioglycolic Acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,5-Dichlorophenylthioglycolic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for obtaining and interpreting the FT-IR spectrum of this compound. We will explore the characteristic vibrational frequencies of each functional group, explain the influence of the dichlorinated phenyl ring, and provide a detailed, field-tested protocol for sample preparation and analysis. The guide aims to serve as an authoritative resource for the structural elucidation and quality control of this compound and related compounds.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry. Its power lies in its ability to provide a unique molecular "fingerprint" of a substance by measuring the absorption of infrared radiation by its chemical bonds.[1] Each functional group within a molecule vibrates at a characteristic frequency, and when infrared radiation corresponding to this frequency is absorbed, it results in a specific peak in the FT-IR spectrum. This allows for the rapid and non-destructive identification of compounds, elucidation of molecular structure, and detection of impurities.

For a molecule like this compound, which possesses multiple functional groups—a carboxylic acid, a thioether linkage, and a substituted aromatic ring—FT-IR spectroscopy is particularly informative. The spectrum provides a wealth of data that can confirm the presence and connectivity of these groups, making it a critical tool in synthesis verification, raw material identification, and quality assurance.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the FT-IR spectrum, it is crucial to first understand the molecular structure of this compound and the types of vibrations each component will exhibit.

Caption: Molecular structure of this compound.

The key functional groups and their expected vibrational modes are:

-

Carboxylic Acid (-COOH): This group will produce some of the most characteristic and intense bands in the spectrum. These include the O-H stretching of the hydroxyl group, which is typically very broad due to hydrogen bonding, and the sharp, strong C=O (carbonyl) stretching.[2][3]

-

Thioether (Aryl-S-CH₂): The C-S stretching vibration is expected. This bond's vibration is generally weak and can be difficult to assign definitively.

-

Dichlorinated Benzene Ring: The aromatic ring will exhibit several vibrational modes, including C-H stretching just above 3000 cm⁻¹, C=C in-ring stretching vibrations, and C-H out-of-plane bending vibrations, the positions of which are highly indicative of the substitution pattern.[4][5]

-

Carbon-Chlorine Bonds (C-Cl): The C-Cl stretching vibrations typically appear in the lower frequency (fingerprint) region of the spectrum.[6][7]

-

Methylene Group (-CH₂-): The aliphatic C-H stretching vibrations from the methylene bridge will also be present.

Experimental Protocol: Sample Preparation and Data Acquisition

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a well-established and reliable approach.[8] An alternative, often simpler, method is Attenuated Total Reflectance (ATR)-FTIR.[9][10]

3.1. KBr Pellet Preparation Method

The principle behind the KBr pellet method is to disperse the solid sample within an infrared-transparent matrix (KBr) to create a thin, transparent disc that allows the IR beam to pass through.[11]

Caption: Experimental workflow for the KBr pellet FT-IR method.

Detailed Step-by-Step Protocol:

-

Material Preparation: Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2-3 hours to eliminate moisture, which has strong IR absorption bands that can interfere with the sample spectrum. Store the dried KBr in a desiccator.[11][12]

-

Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder. Add approximately 200 mg of the dried KBr.[8][11] Continue to grind the mixture rapidly to ensure homogeneous distribution of the sample within the KBr matrix and to reduce particle size, which minimizes scattering of the IR beam.[13]

-

Pellet Pressing: Transfer the fine powder to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.

3.2. Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a powerful alternative that requires minimal to no sample preparation.[9] The solid sample is simply placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[10] This interaction provides an absorption spectrum of the sample's surface. This method is particularly useful for rapid screening and for samples that are difficult to grind.[14]

Interpretation of the FT-IR Spectrum

The following sections detail the expected absorption bands for this compound, providing an authoritative guide to interpreting its spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, very broad (due to H-bonding) |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Weak to medium, sharp |

| C-H Stretch (Aliphatic) | -CH₂- | 2960 - 2850 | Medium, sharp |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, sharp |

| C=C In-Ring Stretch | Benzene Ring | 1600 - 1450 | Medium to weak, multiple sharp bands |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium to strong |

| C-H Out-of-Plane Bend | Benzene Ring | 900 - 675 | Strong, sharp (position indicates substitution) |

| C-Cl Stretch | Aryl Halide | 850 - 550 | Medium to strong |

| C-S Stretch | Thioether | ~700 - 600 | Weak to medium |

Table 1: Summary of Expected Characteristic FT-IR Absorption Bands.

4.1. The Carboxylic Acid Group (Region: 3300-2500 cm⁻¹ and 1760-1690 cm⁻¹)

-

O-H Stretching: The most prominent feature of a carboxylic acid is the extremely broad O-H stretching absorption band that occurs in the 3300-2500 cm⁻¹ region.[2] Its breadth is a direct result of strong intermolecular hydrogen bonding, which forms stable dimers in the solid state. This broad absorption will often overlap with the sharper C-H stretching bands.[2][3]

-

C=O Stretching: A strong, sharp absorption band between 1760-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch.[15] For a dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[3] Its high intensity is due to the large change in dipole moment during the vibration.

-

C-O Stretching and O-H Bending: A medium-to-strong C-O stretching band is expected in the 1320-1210 cm⁻¹ range. Additionally, O-H in-plane bending can appear around 1440-1395 cm⁻¹.[2]

4.2. The Dichlorinated Benzene Ring (Regions: 3100-3000 cm⁻¹, 1600-1450 cm⁻¹, 900-675 cm⁻¹)

-

Aromatic C-H Stretching: Weak to medium sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[5][7]

-

C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands, typically of medium intensity, in the 1600-1450 cm⁻¹ region.[5]

-

C-H Out-of-Plane (OOP) Bending: The C-H "wagging" vibrations out of the plane of the ring are found in the 900-675 cm⁻¹ region. The position of these strong, sharp bands is highly diagnostic of the substitution pattern on the ring.[4] For a 1,2,4-trisubstituted benzene ring (as is the case here with S, Cl, and Cl substituents relative to the hydrogens), specific patterns of absorption in this region can be expected. For instance, meta-disubstituted-like patterns often show a band between 810-750 cm⁻¹.[16]

4.3. Thioether and C-Cl Vibrations (Region: < 850 cm⁻¹)

-

C-S Stretching: The carbon-sulfur stretching vibration for thioethers is typically weak and falls in the 700-600 cm⁻¹ range. Its assignment can be challenging due to its low intensity and the presence of other bands in the fingerprint region.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to medium-to-strong bands in the fingerprint region, generally between 850-550 cm⁻¹.[6][7] The presence of two C-Cl bonds may result in multiple absorptions in this area.

Conclusion